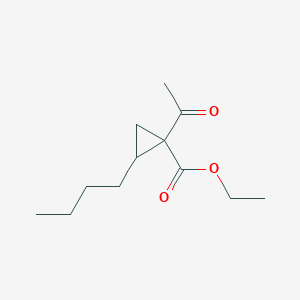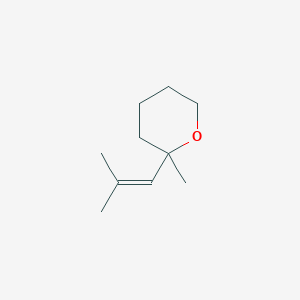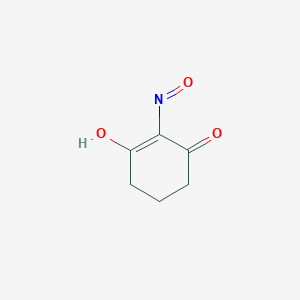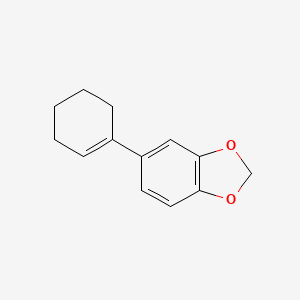![molecular formula C10H23F2O5PSi2 B14349121 Ethyl {bis[(trimethylsilyl)oxy]phosphoryl}(difluoro)acetate CAS No. 91410-84-3](/img/structure/B14349121.png)
Ethyl {bis[(trimethylsilyl)oxy]phosphoryl}(difluoro)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl {bis[(trimethylsilyl)oxy]phosphoryl}(difluoro)acetate is a complex organophosphorus compound characterized by the presence of ethyl, trimethylsilyl, phosphoryl, and difluoroacetate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {bis[(trimethylsilyl)oxy]phosphoryl}(difluoro)acetate typically involves the reaction of ethyl difluoroacetate with bis(trimethylsilyl)phosphoryl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The general reaction scheme is as follows:
Reactants: Ethyl difluoroacetate and bis(trimethylsilyl)phosphoryl chloride.
Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
Catalyst: A base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures (25-40°C).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling up: the reaction in large reactors.
Purification: The product is purified using techniques such as distillation or recrystallization to remove impurities and unreacted starting materials.
Quality Control: Analytical methods such as NMR spectroscopy and mass spectrometry are used to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl {bis[(trimethylsilyl)oxy]phosphoryl}(difluoro)acetate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution.
Hydrolysis: The compound can be hydrolyzed to form the corresponding phosphonic acid and trimethylsilanol.
Oxidation and Reduction: The phosphoryl group can undergo oxidation and reduction reactions, altering the oxidation state of phosphorus.
Common Reagents and Conditions
Nucleophiles: Reagents such as alcohols, amines, and thiols can be used for substitution reactions.
Hydrolysis: Water or aqueous acids/bases can be used to hydrolyze the compound.
Oxidizing and Reducing Agents: Agents like hydrogen peroxide (oxidizing) and sodium borohydride (reducing) can be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: Phosphonic acid and trimethylsilanol.
Oxidation/Reduction Products: Different oxidation states of phosphorus compounds.
Applications De Recherche Scientifique
Ethyl {bis[(trimethylsilyl)oxy]phosphoryl}(difluoro)acetate has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing phosphoryl and difluoroacetate groups into organic molecules.
Materials Science: Employed in the synthesis of novel materials with unique properties.
Biological Studies: Investigated for its potential use in modifying biomolecules and studying enzyme mechanisms.
Medicinal Chemistry: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of Ethyl {bis[(trimethylsilyl)oxy]phosphoryl}(difluoro)acetate involves:
Molecular Targets: The compound can interact with nucleophilic sites on biomolecules, leading to the formation of covalent bonds.
Pathways Involved: The phosphoryl and difluoroacetate groups can participate in various biochemical pathways, influencing enzyme activity and protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl difluoroacetate: Lacks the phosphoryl and trimethylsilyl groups.
Bis(trimethylsilyl)phosphoryl chloride: Contains the phosphoryl and trimethylsilyl groups but lacks the ethyl and difluoroacetate groups.
Trimethylsilyl acetate: Contains the trimethylsilyl group but lacks the phosphoryl and difluoroacetate groups.
Uniqueness
Ethyl {bis[(trimethylsilyl)oxy]phosphoryl}(difluoro)acetate is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential applications. The presence of both phosphoryl and difluoroacetate groups makes it a versatile reagent in organic synthesis and materials science.
Propriétés
Numéro CAS |
91410-84-3 |
|---|---|
Formule moléculaire |
C10H23F2O5PSi2 |
Poids moléculaire |
348.43 g/mol |
Nom IUPAC |
ethyl 2-bis(trimethylsilyloxy)phosphoryl-2,2-difluoroacetate |
InChI |
InChI=1S/C10H23F2O5PSi2/c1-8-15-9(13)10(11,12)18(14,16-19(2,3)4)17-20(5,6)7/h8H2,1-7H3 |
Clé InChI |
QXZBOHWUASRWLY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(F)(F)P(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(4-Bromophenoxy)ethyl]propanedioic acid](/img/structure/B14349040.png)




![Silane, [(2,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14349076.png)



![Bis[(oxiran-2-yl)methyl] ethenylphosphonate](/img/structure/B14349099.png)
![1,1'-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene](/img/structure/B14349101.png)



